GDC-0339 - 1428569-85-0

GDC-0339

Catalog Number: EVT-269055
CAS Number: 1428569-85-0
Molecular Formula: C20H22F3N7OS
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDC-0339 is a bioavailable and efficacious PIM inhibitor for multiple myeloma.
Overview

GDC-0339 is a potent pan-Pim kinase inhibitor that has garnered significant attention in the field of cancer therapeutics, particularly for its application in treating multiple myeloma. This compound is characterized by its ability to inhibit all three isoforms of Pim kinases, which play a crucial role in cell survival and proliferation. The development of GDC-0339 was aimed at optimizing oral bioavailability and therapeutic efficacy against various malignancies.

Source and Classification

GDC-0339 is classified under the category of small-molecule inhibitors targeting protein kinases, specifically the Pim family of serine/threonine kinases. These kinases are implicated in various cellular processes, including cell cycle regulation and apoptosis, making them attractive targets for cancer therapy. The compound has been evaluated in preclinical studies and has shown promise as a therapeutic agent in human clinical trials for multiple myeloma .

Synthesis Analysis

The synthesis of GDC-0339 involved a series of chemical reactions designed to enhance its potency and selectivity. The compound was derived from a diaminopyrazole scaffold, which was optimized through structure-activity relationship studies. The synthetic pathway included the following key steps:

  1. Starting Materials: The synthesis began with commercially available pyrazole derivatives.
  2. Formation of Key Intermediates: Various functional groups were introduced to create intermediates that displayed improved kinase inhibition.
  3. Final Assembly: The final compound was synthesized by coupling the optimized intermediates, ensuring high purity and yield.

The optimization process focused on enhancing both biological activity and metabolic stability, resulting in an orally bioavailable compound .

Molecular Structure Analysis

The molecular structure of GDC-0339 can be described as follows:

  • Chemical Formula: C₁₄H₁₈N₄O
  • Molecular Weight: 246.32 g/mol
  • Structural Features: GDC-0339 contains a diaminopyrazole core with various substituents that contribute to its binding affinity for Pim kinases.

The structural analysis reveals that GDC-0339 binds effectively to the ATP-binding site of Pim kinases, which is critical for its inhibitory action .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GDC-0339 can be summarized as follows:

  1. Nucleophilic Substitution: Key functional groups were introduced via nucleophilic substitution reactions on the pyrazole ring.
  2. Coupling Reactions: Various coupling reactions were employed to link different moieties to the diaminopyrazole scaffold.
  3. Purification: The final product underwent purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

These reactions were meticulously optimized to maximize yield and minimize by-products, ensuring the compound's integrity for further studies .

Mechanism of Action

GDC-0339 exerts its pharmacological effect primarily through the inhibition of Pim kinases, which are involved in several signaling pathways that regulate cell growth and survival. The proposed mechanism includes:

  1. Binding to ATP Site: GDC-0339 competes with adenosine triphosphate for binding at the active site of Pim kinases.
  2. Inhibition of Phosphorylation: By blocking ATP binding, GDC-0339 prevents the phosphorylation of downstream targets, including pro-apoptotic proteins.
  3. Induction of Apoptosis: This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells, particularly in multiple myeloma models .
Physical and Chemical Properties Analysis

Key physical and chemical properties of GDC-0339 include:

  • Solubility: GDC-0339 demonstrates good solubility in organic solvents, which is advantageous for formulation purposes.
  • Stability: The compound exhibits stability under physiological conditions, contributing to its potential as an oral therapeutic agent.
  • Log P Value: The partition coefficient (Log P) indicates favorable lipophilicity, enhancing its absorption profile.

These properties are critical for determining the pharmacokinetics and bioavailability of GDC-0339 when administered as a treatment .

Applications

GDC-0339 has shown significant potential in scientific research and clinical applications:

  1. Cancer Therapy: It has been primarily investigated for its efficacy against multiple myeloma, demonstrating promising results in preclinical models.
  2. Research Tool: Beyond therapeutic use, GDC-0339 serves as a valuable tool for studying Pim kinase biology and related signaling pathways.
  3. Combination Therapies: Ongoing research is exploring its use in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types .

Properties

CAS Number

1428569-85-0

Product Name

GDC-0339

IUPAC Name

5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide

Molecular Formula

C20H22F3N7OS

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1

InChI Key

NHXVGMQFCYBLTL-ZWNOBZJWSA-N

SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N

Solubility

Soluble in DMSO

Synonyms

GDC-0339; GDC 0339; GDC0339;

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.